molecular formula C18H25ClN2O2 B4555139 2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE

2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4555139
M. Wt: 336.9 g/mol
InChI Key: OMCNCHUIAMTAAO-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-1-(4-CYCLOHEXYLPIPERAZINO)-1-ETHANONE is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-chlorophenoxy)acetyl]-4-cyclohexylpiperazine is 336.1604557 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

In the realm of enzyme inhibition, derivatives of compounds structurally related to 1-[(2-chlorophenoxy)acetyl]-4-cyclohexylpiperazine have been synthesized and evaluated for their potential as enzyme inhibitors. For instance, the study by Bekircan, Ülker, and Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from related compounds and investigated their lipase and α-glucosidase inhibitory activities. Among these compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential for the development of treatments for diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Photocatalytic Degradation Studies

The environmental application of compounds related to 1-[(2-chlorophenoxy)acetyl]-4-cyclohexylpiperazine has been explored, particularly in the photocatalytic degradation of pollutants. Pelizzetti, Carlin, Minero, and Graetzel (2010) examined the enhancement of photocatalytic degradation rates of various contaminants, including 2-chlorophenol, by adding inorganic oxidizing species to TiO2 dispersions under light irradiation. This study showcases the potential of utilizing similar compounds in the degradation of environmental pollutants, aiding in the development of more efficient and environmentally friendly waste treatment methods (Pelizzetti et al., 2010).

Crystal Structure Analysis

The crystal structure of compounds related to 1-[(2-chlorophenoxy)acetyl]-4-cyclohexylpiperazine has also been a subject of interest. Chebbi, Ben Smail, and Zid (2016) reported on the crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI), a compound with a somewhat related structure, highlighting the potential of these compounds in the study of molecular interactions and structural chemistry. The detailed analysis provided insights into the hydrogen bonding and weak interactions that could influence the chemical behavior and application of similar compounds in various scientific domains (Chebbi, Ben Smail, & Zid, 2016).

Antimicrobial and Antiviral Research

Research into the antimicrobial and antiviral properties of compounds structurally similar to 1-[(2-chlorophenoxy)acetyl]-4-cyclohexylpiperazine has yielded promising results. Behbehani, Ibrahim, Makhseed, Elnagdi, and Mahmoud (2012) synthesized multisubstituted 2-aminothiophenes and tested them for antimicrobial activities, demonstrating the broad potential of such compounds in the development of new antimicrobial and antiviral agents (Behbehani et al., 2012).

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-cyclohexylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCNCHUIAMTAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.